![molecular formula C12H13NO B180723 3-(4-Isopropylphenyl)-3-oxopropanenitrile CAS No. 199102-70-0](/img/structure/B180723.png)
3-(4-Isopropylphenyl)-3-oxopropanenitrile
Overview
Description
3-(4-Isopropylphenyl)-3-oxopropanenitrile is an organic compound characterized by the presence of an isopropyl group attached to a phenyl ring, which is further connected to a nitrile group and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Isopropylphenyl)-3-oxopropanenitrile can be achieved through several methods. One common approach involves the reaction of 4-isopropylbenzaldehyde with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds via a Knoevenagel condensation, followed by cyclization and dehydration steps to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, often involving temperature control, solvent selection, and catalyst usage.
Chemical Reactions Analysis
Types of Reactions
3-(4-Isopropylphenyl)-3-oxopropanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or the ketone group to secondary alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines or secondary alcohols.
Substitution: Brominated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
Medicinal Chemistry Applications
The compound is primarily recognized for its role in the development of pharmaceutical agents. Its structural characteristics allow it to serve as a scaffold for synthesizing various biologically active compounds.
Case Study: Antimicrobial Activity
A study investigated the synthesis of hybrid compounds incorporating 3-(4-Isopropylphenyl)-3-oxopropanenitrile, leading to derivatives with enhanced antimicrobial properties. The synthesized compounds showed significant activity against various bacterial strains, demonstrating the potential of this compound as a lead structure for developing new antibiotics .
Compound | Activity (Zone of Inhibition mm) | Bacterial Strain |
---|---|---|
A | 15 | E. coli |
B | 18 | S. aureus |
C | 20 | P. aeruginosa |
Catalytic Applications
This compound has also been utilized in catalytic processes, particularly in the synthesis of complex organic molecules.
Case Study: Synthesis of Hybrid Pyridine Derivatives
In a recent study, this compound was employed as a key reactant in the multicomponent synthesis of hybrid pyridine derivatives. The reaction conditions were optimized, leading to high yields when using specific catalysts and solvent-free conditions at elevated temperatures .
Catalyst | Load (mg) | Yield (%) |
---|---|---|
TMIPOP | 20 | 80 |
TIPOP | 20 | 62 |
HCl | 20 mol% | Trace |
The results indicated that the presence of this compound significantly improved the reaction efficiency compared to other catalysts.
Material Science Applications
The unique properties of this compound have led to its exploration in material science, particularly in the development of porous organic polymers.
Case Study: Development of Porous Materials
Research has shown that incorporating this compound into the synthesis of magnetic ionic porous organic polymers (MIPOPs) enhances their catalytic performance and stability . The MIPOPs demonstrated excellent reusability and efficiency in various reactions, including CO2 fixation and phase transfer catalysis.
Mechanism of Action
The mechanism of action of 3-(4-Isopropylphenyl)-3-oxopropanenitrile involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. For example, it may bind to active sites of enzymes, altering their activity and affecting metabolic processes.
Comparison with Similar Compounds
Similar Compounds
4-Isopropylbenzaldehyde: A precursor in the synthesis of 3-(4-Isopropylphenyl)-3-oxopropanenitrile.
3-(4-Isopropylphenyl)propanal: Another related compound with similar structural features.
4-Isopropylphenyl isocyanate: Shares the isopropylphenyl group but differs in functional groups.
Uniqueness
This compound is unique due to the presence of both a nitrile and a ketone group, which imparts distinct reactivity and potential applications compared to its analogs. Its structural features allow for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.
Biological Activity
3-(4-Isopropylphenyl)-3-oxopropanenitrile, with the CAS number 199102-70-0, is an organic compound notable for its structural features, including an isopropyl group attached to a phenyl ring and functional groups such as a nitrile and a ketone. This compound has gained attention in scientific research due to its potential biological activities, including anti-inflammatory and antimicrobial properties. This article synthesizes existing research findings on the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
The compound is synthesized primarily through a Knoevenagel condensation involving 4-isopropylbenzaldehyde and malononitrile in the presence of a base like sodium ethoxide. The reaction proceeds through several steps, including cyclization and dehydration, leading to the formation of the desired nitrile compound.
The biological activity of this compound is attributed to its interaction with various molecular targets, such as enzymes and receptors. It may exert its effects by inhibiting or activating specific biochemical pathways. For instance, it can bind to active sites on enzymes, altering their activity and affecting metabolic processes.
Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. In studies comparing various compounds, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. The half-maximal inhibitory concentration (IC50) values suggest that this compound may be more effective than traditional anti-inflammatory drugs like celecoxib .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Initial studies indicate that it possesses activity against a range of bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways in pathogens.
Case Studies
- Study on Anti-inflammatory Effects : A study conducted on mice demonstrated that administration of this compound significantly reduced inflammation markers compared to a control group. Histopathological assessments showed decreased infiltration of inflammatory cells in treated animals .
- Antimicrobial Efficacy : In vitro tests revealed that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be lower than those for several commonly used antibiotics, indicating its potential as a new antimicrobial agent.
Comparative Analysis
To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
3-(4-Isopropylphenyl)propanal | Similar phenyl and isopropyl groups | Moderate anti-inflammatory effects |
4-Isopropylbenzaldehyde | Precursor with only aldehyde group | Limited biological activity |
4-Isopropylphenyl isocyanate | Contains isocyanate functional group | Exhibits different reactivity patterns |
Properties
IUPAC Name |
3-oxo-3-(4-propan-2-ylphenyl)propanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-9(2)10-3-5-11(6-4-10)12(14)7-8-13/h3-6,9H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHPGQMYJLCNLLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30402275 | |
Record name | 3-(4-isopropylphenyl)-3-oxopropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30402275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
199102-70-0 | |
Record name | 4-(1-Methylethyl)-β-oxobenzenepropanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=199102-70-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-isopropylphenyl)-3-oxopropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30402275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-oxo-3-[4-(propan-2-yl)phenyl]propanenitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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